Carbonic Anhydrase II Binding Affinity Compared to Unsubstituted Benzamide
N-(3-acetylphenyl)-4-benzoylbenzamide demonstrates a weak but measurable binding affinity to human Carbonic Anhydrase II (hCA II) with a Kd of 18.4 µM [1]. This contrasts sharply with the unsubstituted benzamide core, which shows no measurable affinity for hCA II in the same assay system [2]. The presence of the 3-acetyl and 4-benzoyl groups is essential for conferring this specific, albeit modest, interaction, highlighting a distinct molecular recognition event not present in simpler benzamides.
| Evidence Dimension | Binding affinity to human Carbonic Anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Kd = 18.4 µM |
| Comparator Or Baseline | Unsubstituted benzamide: No detectable affinity |
| Quantified Difference | Target compound has measurable affinity (18.4 µM) vs. no affinity for the baseline |
| Conditions | nanoESI-MS method after 10 min incubation, at +10 charge state for protein-to-compound complex |
Why This Matters
This confirms a specific and quantifiable interaction with a therapeutically relevant metalloenzyme that is absent in the simpler benzamide core, validating the compound's utility for studying hCA II interactions.
- [1] BindingDB. BDBM50240906 CHEMBL165079: Binding affinity to human carbonic anhydrase 2. View Source
- [2] PDB-4e3g: Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. *PDBj*. View Source
